Clobetasonebutyrate

Description

BenchChem offers high-quality Clobetasonebutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clobetasonebutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

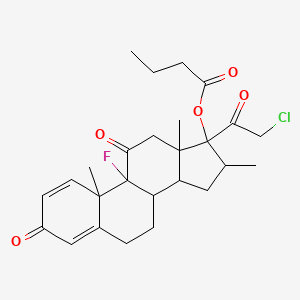

IUPAC Name |

[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRAWBYQGRLCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860331 | |

| Record name | 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clobetasone Butyrate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of clobetasone (B1204786) butyrate (B1204436), a synthetic glucocorticoid widely used in dermatology for its anti-inflammatory properties.

Chemical Properties

Clobetasone butyrate is a white or almost white powder.[1] It is a corticosteroid ester, specifically the 17-butyrate ester of clobetasone.[2] Its chemical name is 21-Chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Clobetasone Butyrate

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂ClFO₅ | [3] |

| Molecular Weight | 478.98 g/mol | [3] |

| CAS Number | 25122-57-0 | [3] |

| Melting Point | 90-100 °C | [3] |

| Boiling Point | 573.3 ± 50.0 °C (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | - Practically insoluble in water. - Freely soluble in acetone (B3395972) and methylene (B1212753) chloride. - Slightly soluble in ethanol (B145695) (96%). - Soluble in chloroform (B151607) (50 mg/mL). - DMSO: ≥ 250 mg/mL. | [1][3][4][5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Heat and light can accelerate decomposition. | [1][3][6] |

| Appearance | White or almost white powder | [1] |

Synthesis of Clobetasone Butyrate

The synthesis of clobetasone butyrate is a multi-step process that starts from a pregnane (B1235032) derivative precursor. While specific industrial synthesis protocols are proprietary, a logical pathway can be constructed based on established steroid chemistry. The core of the synthesis involves the formation of the clobetasone steroid backbone, followed by a final esterification step. Clobetasone butyrate is manufactured via chemical synthesis from early-stage starting materials in a cGMP environment.[7]

The synthesis can be logically divided into two main stages:

-

Formation of the Clobetasone Core: This involves a series of reactions to introduce the necessary functional groups onto the steroid nucleus, including the fluorine at position 9, the chlorine at position 21, and the methyl group at position 16.

-

Esterification: The final step is the esterification of the 17-hydroxyl group of the clobetasone intermediate with butyric acid or a derivative thereof to yield clobetasone butyrate.

Caption: Conceptual workflow for the synthesis of clobetasone butyrate.

Mechanism of Action: Glucocorticoid Receptor Signaling

Clobetasone butyrate exerts its anti-inflammatory effects through its interaction with the glucocorticoid signaling pathway.[8] As a synthetic glucocorticoid, it readily penetrates the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[9] This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus.[8]

Within the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8][9]

-

Transrepression: The GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]

The overall effect is a potent suppression of the inflammatory response, reducing symptoms such as redness, swelling, and itching.[9]

Caption: Mechanism of action of clobetasone butyrate via the glucocorticoid receptor.

Experimental Protocols

Stability-Indicating HPLC Method for Quantification

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the quality control of clobetasone butyrate in bulk and pharmaceutical formulations.[4]

Objective: To quantify clobetasone butyrate and assess its stability under various stress conditions.[1]

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of methanol (B129727) and water (84:16 v/v), with the pH adjusted to 6.0.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 240 nm.[4]

-

Column Temperature: Ambient or controlled at 25 °C.

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve clobetasone butyrate reference standard in the mobile phase to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear range (e.g., 5 to 50 µg/mL).[4]

-

Sample Preparation (for Cream): Accurately weigh a quantity of the cream formulation, disperse it in a suitable solvent, and then dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[1]

Method Validation (as per ICH Q2 R1 guidelines):

-

Linearity: Assessed by plotting peak area against concentration for the working standard solutions. A correlation coefficient (r²) of >0.999 is expected.[4]

-

Precision: Evaluated by repeated injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.[1]

-

Accuracy: Determined by the recovery method, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 98-102%.[1]

-

Specificity (Forced Degradation Studies): The drug product is subjected to stress conditions to produce degradation products. The method's ability to separate the clobetasone butyrate peak from any degradation peaks demonstrates its specificity.[1]

Forced Degradation Study Protocol

Objective: To demonstrate the stability-indicating nature of the analytical method.[1]

Procedure:

-

Acid Hydrolysis: Expose the sample solution to an acidic medium (e.g., 4 N HCl) at an elevated temperature (e.g., 37 °C) for a specified period, followed by neutralization.[1]

-

Base Hydrolysis: Expose the sample solution to a basic medium (e.g., dilute NaOH) under controlled conditions, followed by neutralization.[1]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., hydrogen peroxide).[1]

-

Thermal Degradation: Expose the sample to dry heat or wet heat (autoclaving).[1]

-

Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for a defined duration.[1]

After exposure, the stressed samples are diluted to the target concentration and analyzed by the validated HPLC method. The chromatograms are examined for the appearance of new peaks and the decrease in the peak area of the parent drug.[1]

Caption: Workflow for the HPLC analysis and stability testing of clobetasone butyrate.

References

- 1. eurjchem.com [eurjchem.com]

- 2. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 9-Fluoro-11,21-dihydroxy16,methyl-pregna-1,4,16-triene-3,20-dione | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. CN105651900A - Method for separating and measuring process impurities in Clobetasone butyrate and preparation of Clobetasone butyrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

Pharmacological Profile of Clobetasone Butyrate for Dermatitis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone (B1204786) butyrate (B1204436), a moderately potent topical corticosteroid, is a cornerstone in the management of inflammatory dermatoses. Its therapeutic efficacy is rooted in a favorable balance of potent anti-inflammatory action and minimized systemic side effects. This technical guide provides a comprehensive examination of the pharmacological profile of clobetasone butyrate, with a specific focus on its relevance to dermatitis research. This document outlines its mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of associated cellular and experimental workflows to support further investigation and therapeutic development.

Introduction

Dermatitis encompasses a range of inflammatory skin conditions, including atopic and contact dermatitis, characterized by erythema, edema, and pruritus. Topical corticosteroids are the primary therapeutic intervention, aimed at mitigating the underlying inflammatory cascade. Clobetasone butyrate, a synthetic glucocorticoid, was developed to optimize the benefit-risk profile, offering significant anti-inflammatory effects with a reduced potential for systemic absorption and cutaneous atrophy compared to more potent corticosteroids.[1][2][3] This guide serves as a detailed resource for researchers and drug development professionals, elucidating the pharmacological nuances of clobetasone butyrate in the context of dermatitis research.

Mechanism of Action

Clobetasone butyrate exerts its anti-inflammatory effects through multiple pathways, primarily mediated by the glucocorticoid receptor (GR). These can be broadly categorized into genomic and non-genomic mechanisms.

Genomic Pathway

The primary mechanism of action for corticosteroids is the genomic pathway, which involves the modulation of gene transcription. Upon penetrating the skin, clobetasone butyrate binds to cytosolic glucocorticoid receptors.[4] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the clobetasone butyrate-GR complex interacts with glucocorticoid response elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as that for lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4] Conversely, the activated GR complex can also repress the transcription of pro-inflammatory genes, including those for cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

Caption: Genomic signaling pathway of clobetasone butyrate.

Non-Genomic Pathway

Clobetasone butyrate can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are thought to be mediated through membrane-bound GRs or by direct physicochemical interactions with cellular membranes. These non-genomic effects can lead to the rapid inhibition of inflammatory signaling cascades, contributing to the immediate relief of symptoms.

Pharmacological Data

The following tables provide a summary of the key quantitative data for clobetasone butyrate, facilitating comparison with other relevant corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Relative to Dexamethasone) |

| Clobetasone Butyrate | Human Glucocorticoid Receptor | Moderate |

| Hydrocortisone | Human Glucocorticoid Receptor | Low |

| Clobetasol Propionate | Human Glucocorticoid Receptor | High |

| Dexamethasone | Human Glucocorticoid Receptor | 1.0 (Reference) |

Table 2: Anti-inflammatory Potency

| Assay | Endpoint | Clobetasone Butyrate | Hydrocortisone |

| Vasoconstrictor Assay | Skin Blanching | Moderately Potent[1][3] | Low Potency |

| Cytokine Inhibition | TNF-α & IL-6 release (in vitro) | Effective Inhibition[4] | Lower Inhibitory Capacity |

Note: Specific IC50 values can vary between experimental setups. The data presented reflects the generally accepted relative potency.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

| Systemic Absorption | Negligible with short-term use[1][2][5] |

| Peak Plasma Concentration (0.05% ointment) | ~0.6 ng/mL (after application of 30g)[6] |

| Time to Peak Plasma Concentration | Within the first 3 hours post-application[6] |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing the receptor.

-

Ligand Preparation: Use a high-affinity radioligand (e.g., [³H]dexamethasone) or a fluorescently-labeled glucocorticoid.

-

Competition Assay: In a multi-well plate, incubate a fixed concentration of the labeled ligand and the receptor preparation with increasing concentrations of unlabeled clobetasone butyrate (or other test compounds).

-

Incubation: Incubate the mixture at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: For radioligand assays, separate the bound from free ligand using a method such as dextran-coated charcoal or filtration. For fluorescence polarization assays, no separation step is necessary.

-

Detection: Quantify the amount of bound labeled ligand using liquid scintillation counting (for radioligands) or a fluorescence polarization reader.

-

Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive GR binding assay.

In Vitro Cytokine Inhibition Assay

This assay assesses the anti-inflammatory potency of clobetasone butyrate by measuring its ability to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Pre-treatment: Pre-incubate the cells with various concentrations of clobetasone butyrate for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate the stimulated cells for 18-24 hours.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the cytokine concentration against the concentration of clobetasone butyrate to generate a dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of cytokine production).

Caption: Workflow for an in vitro cytokine inhibition assay.

Vasoconstrictor (Skin Blanching) Assay

This in vivo assay is a well-established method for determining the topical potency of corticosteroids by assessing their ability to cause vasoconstriction in the skin, which manifests as skin blanching.[7][8][9]

Methodology:

-

Subject Selection: Recruit healthy volunteers with normal skin on their forearms.

-

Test Site Application: Apply a standardized amount of the clobetasone butyrate formulation (and comparator products) to designated areas on the volar aspect of the forearm under occlusion.

-

Occlusion Period: Leave the applications in place for a defined period (e.g., 6 or 16 hours).

-

Removal and Assessment: After the occlusion period, remove the formulations. Assess the degree of skin blanching at specified time points (e.g., 2, 6, and 24 hours post-removal).

-

Scoring: The blanching response is typically scored visually by a trained observer using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for a more objective colorimetric measurement.

-

Data Analysis: Compare the blanching scores of clobetasone butyrate to those of other corticosteroids to determine its relative potency.

References

- 1. skintherapyletter.com [skintherapyletter.com]

- 2. Eumovate (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. droracle.ai [droracle.ai]

- 8. gmp-compliance.org [gmp-compliance.org]

- 9. academic.oup.com [academic.oup.com]

Clobetasone butyrate molecular structure and activity relationship

An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Clobetasone (B1204786) Butyrate (B1204436)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone butyrate is a synthetic glucocorticoid corticosteroid notable for its potent anti-inflammatory and immunosuppressive properties when applied topically.[1][2] This technical guide provides a detailed examination of its molecular structure, mechanism of action, and the critical relationships between its structural features and biological activity. It includes a summary of its chemical properties, a detailed look at the glucocorticoid receptor signaling pathway, and an overview of the experimental protocols used to quantify its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of corticosteroid drugs.

Molecular Structure and Chemical Properties

Clobetasone butyrate is a corticosteroid ester, specifically the 17-O-butyrate ester of clobetasone.[3] Its chemical structure is fundamental to its pharmacological activity.

Chemical Name: [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate[4]

Molecular Formula: C₂₆H₃₂ClFO₅[4][5][6]

Molecular Weight: 478.98 g/mol [5][6][7]

The structure features a classic pregnane (B1235032) steroid nucleus with key modifications that enhance its potency and topical activity. These include a fluorine atom at the C9 position, a methyl group at C16, and the butyrate ester at C17.

| Property | Value | Source |

| CAS Number | 25122-57-0 | [4][7][8] |

| Molecular Formula | C₂₆H₃₂ClFO₅ | [4][5][6][7][9] |

| Molecular Weight | 478.98 g/mol | [5][6][7][9] |

| Topological Polar Surface Area | 77.51 Ų | [9] |

| logP (CLOGP) | 4.21 | [9] |

| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and methylene (B1212753) chloride; slightly soluble in ethanol. | [6] |

Mechanism of Action and Signaling Pathway

Clobetasone butyrate's therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][10]

Mechanism Overview:

-

Cellular Entry: Being lipophilic, clobetasone butyrate passively diffuses across the cell membrane of skin cells (epidermis and dermis).[1]

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (Hsp90).[1][11]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[1][11] This allows the activated ligand-receptor complex to translocate into the nucleus.[1][10]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of these genes.

-

Transrepression: The primary anti-inflammatory effect comes from the repression of pro-inflammatory genes. The GR complex can interfere with the activity of transcription factors like NF-κB and AP-1, downregulating the expression of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][11]

-

Transactivation: The complex also upregulates the expression of anti-inflammatory proteins, most notably lipocortin-1 (Annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][10]

-

-

Physiological Effects: These molecular actions result in reduced inflammation, immunosuppression, and vasoconstriction, alleviating symptoms of inflammatory skin conditions like eczema and psoriasis.[1][10][12]

Caption: Glucocorticoid Receptor signaling pathway for Clobetasone Butyrate.

Structure-Activity Relationship (SAR)

While specific quantitative SAR studies for a broad series of clobetasone butyrate analogs are not extensively published in readily available literature, the activity of corticosteroids is well-understood. The key structural features of clobetasone butyrate contribute significantly to its high topical potency and favorable safety profile.

-

C17-Butyrate Ester: The esterification at the C17 hydroxyl group with butyric acid increases the lipophilicity of the molecule. This enhances its penetration through the stratum corneum of the skin, concentrating the drug in the target tissue. The ester is eventually hydrolyzed to the active alcohol, clobetasone.

-

C9-Fluorine: The introduction of a fluorine atom at the 9α position potentiates glucocorticoid activity. This electron-withdrawing group increases the acidity of the C11-hydroxyl (after metabolism from the 11-keto group), which is thought to improve receptor binding affinity. It also confers resistance to metabolic inactivation.

-

C16β-Methyl Group: The presence of a methyl group at the C16β position effectively eliminates mineralocorticoid activity, reducing the risk of side effects like sodium and water retention. This modification does not negatively impact anti-inflammatory potency.

-

Δ¹,⁴-Diene System: The double bonds at C1 and C4 in the A-ring of the steroid nucleus are crucial for potent anti-inflammatory activity. This configuration flattens the A-ring, which is believed to improve the binding affinity to the glucocorticoid receptor.

-

C21-Chloro Group: The chlorine atom at C21 is another modification that enhances topical potency.

Experimental Protocols for Activity Assessment

The biological activity of clobetasone butyrate and other glucocorticoids is determined through a variety of in vitro and in vivo assays.

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the affinity of a test compound for the GR. A common method is a competitive binding assay using fluorescence polarization.

Principle: A fluorescently labeled glucocorticoid ligand (Fluormone™ GS Red) binds to the GR, resulting in a high fluorescence polarization value. When a test compound (e.g., clobetasone butyrate) is added, it competes with the fluorescent ligand for binding to the GR. An effective competitor displaces the fluorescent ligand, causing it to tumble more freely in solution, which leads to a decrease in the polarization value. The IC₅₀ (the concentration of the test compound that causes a 50% decrease in the signal) is determined as a measure of binding affinity.[14]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a complete GR Screening Buffer.

-

Prepare serial dilutions of the test compound (clobetasone butyrate) and a reference standard (e.g., dexamethasone) in the screening buffer directly in a 96-well plate.

-

Prepare a 4X solution of the fluorescent ligand (Fluormone™ GS Red) and a 4X solution of the recombinant human GR protein.[14]

-

-

Assay Procedure:

-

To each well of the microplate containing 50 µL of the test compound dilution, add 25 µL of the 4X GR protein solution.

-

Add 25 µL of the 4X fluorescent ligand solution to initiate the binding reaction. The final volume is 100 µL.

-

Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.[14]

-

-

Data Acquisition:

-

Measure the fluorescence polarization values for each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

-

Caption: Workflow for a competitive Glucocorticoid Receptor binding assay.

Reporter Gene Assay

This cell-based assay measures the functional response (gene transcription) following GR activation.

Principle: A cell line (e.g., human A549 lung carcinoma cells) is engineered to contain a reporter gene (like luciferase or a fluorescent protein) under the control of a promoter with GREs. When a GR agonist like clobetasone butyrate is added, it activates the GR, which then binds to the GREs and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the level of GR activation.[15][16]

Detailed Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells in triplicate with serial dilutions of clobetasone butyrate or a reference compound for a specified time (e.g., 6 hours).[15]

-

-

Cell Lysis and Signal Detection:

-

Remove the treatment medium and lyse the cells using a suitable lysis reagent.[15]

-

For luciferase reporters, add a luciferin (B1168401) substrate and immediately measure the luminescence using a luminometer.[15]

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This is a classic in vivo assay to determine the topical potency of corticosteroids in humans.

Principle: Topical corticosteroids cause vasoconstriction (blanching or whitening) of the small blood vessels in the skin. The degree of blanching is visually scored and correlates with the anti-inflammatory potency of the steroid.[13]

Detailed Methodology:

-

Subject Selection: Use healthy human volunteers with normal skin on their forearms.

-

Compound Application: Apply a small, standardized amount of the clobetasone butyrate formulation (e.g., 0.05% cream) and reference steroids to designated sites on the volar forearm. The sites are often covered with an occlusive dressing to maximize absorption.[13]

-

Assessment: After a set period (e.g., 6-18 hours), remove the dressing and clean the sites.

-

Scoring: At specific time points, trained observers visually score the intensity of the vasoconstriction (pallor) at each site, typically on a scale of 0 (no blanching) to 4 (maximal blanching).

-

Data Analysis: The scores for clobetasone butyrate are compared to those of known standards to determine its relative potency.

Conclusion

Clobetasone butyrate is a highly effective topical corticosteroid whose molecular structure has been optimized for potent anti-inflammatory activity and a favorable safety margin. Its efficacy stems from a combination of features that enhance skin penetration, increase glucocorticoid receptor affinity, and minimize undesirable mineralocorticoid effects. The relationship between its chemical structure and its biological function, understood through rigorous experimental evaluation, provides a clear example of rational drug design in the field of dermatology. This guide serves as a foundational resource for professionals seeking to understand and further innovate in the area of steroidal anti-inflammatory agents.

References

- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]

- 4. Clobetasone Butyrate | C26H32ClFO5 | CID 71386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. 25122-57-0 CAS MSDS (Clobetasone butyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Clobetasone butyrate - Wikipedia [en.wikipedia.org]

- 9. clobetasone butyrate [drugcentral.org]

- 10. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 11. innoprot.com [innoprot.com]

- 12. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

Unveiling the Glucocorticoid Receptor Binding Affinity of Clobetasone Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone (B1204786) butyrate (B1204436), a synthetic corticosteroid, is a cornerstone in the topical treatment of various dermatological conditions, including eczema and psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the physiological and pharmacological effects of glucocorticoids.[2] This technical guide provides an in-depth exploration of the glucocorticoid receptor binding affinity of clobetasone butyrate, presenting quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and laboratory workflows. Understanding the nuances of this interaction is paramount for the rational design and development of novel corticosteroids with optimized therapeutic indices.

Glucocorticoid Receptor Signaling Pathway

Clobetasone butyrate exerts its anti-inflammatory effects by binding to the cytoplasmic glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[2] Within the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. This intricate signaling cascade ultimately results in the reduction of inflammation and the suppression of the immune response.

Glucocorticoid Receptor Signaling Pathway

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a corticosteroid for the glucocorticoid receptor is a critical determinant of its potency. This affinity is typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.

While specific quantitative binding affinity data for clobetasone butyrate is not as widely published as for some other corticosteroids, its position as a moderately potent topical steroid provides context for its receptor interaction.[1] For comparative purposes, the table below presents the relative binding affinities of several common topical corticosteroids. It is important to note that RBA values can vary between studies depending on the experimental conditions.[3]

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |

| Dexamethasone | 100 |

| Clobetasol Propionate | 125 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2100 |

| Budesonide | 935 |

| Clobetasone Butyrate | Data not consistently reported in comparative studies |

Note: The absence of a specific RBA value for clobetasone butyrate in many comparative studies highlights a gap in the publicly available scientific literature.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of glucocorticoid receptor binding affinity is typically achieved through in vitro assays. The most common methods are the competitive radioligand binding assay and fluorescence polarization-based assays.

Competitive Radioligand Binding Assay

This "gold standard" method measures the ability of an unlabeled corticosteroid (the competitor, e.g., clobetasone butyrate) to displace a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) from the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A source of glucocorticoid receptors is required. This is typically a cytosolic fraction prepared from cultured cells (e.g., human A549 lung carcinoma cells) or tissue homogenates known to express the receptor.

-

Incubation: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor corticosteroid.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Based Competitor Assay

This method offers a homogeneous alternative to radioligand binding assays, eliminating the need for radioactive materials and separation steps.

Methodology:

-

Reagents: This assay utilizes a fluorescently labeled glucocorticoid ligand (tracer) and a source of purified glucocorticoid receptors.

-

Principle: The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger glucocorticoid receptor, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.

-

Competition: In the presence of a competing unlabeled corticosteroid like clobetasone butyrate, the fluorescent tracer is displaced from the receptor, causing a decrease in fluorescence polarization.

-

Procedure: A fixed concentration of the fluorescent tracer and the glucocorticoid receptor are incubated with varying concentrations of the competitor drug in a microplate.

-

Measurement: The fluorescence polarization is measured directly in the microplate using a suitable plate reader.

-

Data Analysis: Similar to the radioligand binding assay, the data are used to generate a competition curve and determine the IC50 value of the test compound.[4]

Conclusion

Clobetasone butyrate's therapeutic efficacy is a direct consequence of its interaction with the glucocorticoid receptor, initiating a cascade of events that ultimately suppress inflammation. While its classification as a moderately potent corticosteroid provides a qualitative measure of its receptor affinity, a more comprehensive understanding would be facilitated by the availability of robust, comparative quantitative binding data. The experimental protocols detailed in this guide, particularly competitive radioligand binding and fluorescence polarization assays, represent the gold standards for elucidating the precise binding characteristics of clobetasone butyrate and other corticosteroids. Such data are invaluable for drug development professionals seeking to refine the structure-activity relationships of glucocorticoids and to engineer future therapies with enhanced efficacy and safety profiles.

References

- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Clobetasone Butyrate's Attenuation of Cutaneous Inflammation: A Technical Examination of its Influence on Cytokine Expression

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Topical corticosteroids are a cornerstone in the management of inflammatory skin conditions. Among these, clobetasone (B1204786) butyrate (B1204436) has established efficacy in treating disorders such as eczema and psoriasis.[1][2] This technical guide delves into the molecular mechanisms underpinning the therapeutic effects of clobetasone butyrate, with a specific focus on its modulatory action on pro-inflammatory cytokine expression. This document will provide a comprehensive overview of the signaling pathways influenced by clobetasone butyrate, detailed experimental protocols for assessing its anti-inflammatory properties, and a summary of its quantitative effects on key cytokines implicated in skin inflammation, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of dermatological therapeutics.

Introduction

Skin inflammation is a complex physiological response to various stimuli, including pathogens, irritants, and allergens. This process is orchestrated by a network of immune cells and the signaling molecules they release, known as cytokines. In inflammatory dermatoses, a dysregulation in the production of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β, leads to the clinical manifestations of redness, swelling, and pruritus.[3] Clobetasone butyrate, a moderately potent topical corticosteroid, effectively mitigates these symptoms by suppressing the underlying inflammatory cascade.[1][4] Its therapeutic action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[3]

Mechanism of Action: Modulation of Cytokine Signaling Pathways

Clobetasone butyrate exerts its anti-inflammatory effects by influencing the transcription of genes involved in the inflammatory response. The primary mechanism involves the binding of clobetasone butyrate to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[3]

Once in the nucleus, the clobetasone butyrate-GR complex can modulate gene expression through two main pathways:

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of IkBα, the inhibitor of Nuclear Factor-kappa B (NF-κB).[5]

-

Transrepression: More central to its anti-inflammatory effect on cytokine expression, the clobetasone butyrate-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This "tethering" mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and IL-1β.[6][7]

The inhibition of the NF-κB pathway is a critical component of clobetasone butyrate's action. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory cytokines. By upregulating IkBα and directly tethering to NF-κB, the clobetasone butyrate-GR complex effectively sequesters NF-κB in the cytoplasm, thereby preventing the transcription of its target genes.[8]

Quantitative Data on Cytokine Expression

The anti-inflammatory efficacy of clobetasone butyrate is demonstrated by its ability to significantly reduce the expression of key pro-inflammatory cytokines. The following tables summarize the quantitative effects of clobetasone butyrate on IL-6, TNF-α, and IL-1β expression in various experimental models.

Table 1: Effect of Clobetasone Butyrate on IL-6 Expression

| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of IL-6 | Reference |

| TNF-α-stimulated HaCaT Keratinocytes | 10 µM | 24 hours | ELISA | Data Not Available | [9] |

| LPS-stimulated RAW264.7 Macrophages | 100 µM, 500 µM | Not Specified | ELISA | Data Not Available | [10] |

Table 2: Effect of Clobetasone Butyrate on TNF-α Expression

| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of TNF-α | Reference |

| LPS-stimulated Peripheral Blood Mononuclear Cells | 2 mM | 20 hours | ELISA | Data Not Available | [11] |

| Macrophage-like Synoviocytes from RA patients | Not Specified | Not Specified | ELISA | Data Not Available | [5] |

Table 3: Effect of Clobetasone Butyrate on IL-1β Expression

| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of IL-1β | Reference |

| IL-1β-stimulated INS-1E cells | 0.4 mM | 2 hours | RT-qPCR | >60% (for Nos2, a downstream target) | [7][12] |

| Activated Human Macrophages | 10⁻⁸ M (Dexamethasone) | 3 hours | RT-qPCR | Significant decrease | [13] |

Note: Specific quantitative data for clobetasone butyrate is limited in the public domain. The data presented for butyrate and dexamethasone (B1670325) are included to provide context for the expected effects of a glucocorticoid.

Experimental Protocols

In Vivo Model: Croton Oil-Induced Ear Edema in Rodents

This model is a standard method for evaluating the anti-inflammatory activity of topically applied agents.

Objective: To assess the ability of clobetasone butyrate to reduce inflammation in an acute contact dermatitis model.

Materials:

-

Wistar rats or Swiss mice

-

Croton oil

-

Clobetasone butyrate formulation

-

Vehicle control

-

Dexamethasone (positive control)

-

Digital micrometer or balance

-

Punch biopsy tool (6-8 mm)

Procedure:

-

Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of Irritant and Test Solutions: Prepare a solution of croton oil in acetone (e.g., 2.5-5% v/v). Dissolve clobetasone butyrate and dexamethasone in the croton oil/acetone solution at the desired concentrations.

-

Induction of Inflammation: Anesthetize the animals. Apply a fixed volume (e.g., 20 µL) of the croton oil solution (or the solutions containing the test compounds) to the inner surface of the right ear. The left ear receives the vehicle (acetone) only and serves as a control.

-

Treatment Application: The test compounds can be applied topically before or after the application of the irritant, depending on the study design.

-

Assessment of Edema: At a specified time point after induction of inflammation (typically 6 or 24 hours), euthanize the animals.

-

Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.

-

Alternatively, take a punch biopsy from both ears and weigh them. The difference in weight between the two biopsies is a measure of the inflammatory edema.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

In Vitro Model: Cytokine Expression in Human Keratinocytes

This model allows for the investigation of the direct effects of clobetasone butyrate on skin cells in a controlled environment.

Objective: To quantify the inhibitory effect of clobetasone butyrate on the production of pro-inflammatory cytokines by human keratinocytes.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)

-

Keratinocyte growth medium and supplements

-

Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or a cytokine cocktail)

-

Clobetasone butyrate

-

Vehicle control (e.g., DMSO)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

ELISA kits for IL-6, TNF-α, and IL-1β

Procedure:

-

Cell Culture: Culture human keratinocytes in appropriate media until they reach a desired confluency (e.g., 70-80%).

-

Pre-treatment: Pre-treat the cells with various concentrations of clobetasone butyrate or vehicle for a specified period (e.g., 1-2 hours).

-

Stimulation: Add the pro-inflammatory stimulus to the cell culture medium to induce cytokine expression.

-

Incubation: Incubate the cells for a defined period to allow for cytokine production (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine protein measurement by ELISA.

-

Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR.

-

-

Cytokine Measurement:

-

ELISA: Follow the manufacturer's protocol for the specific ELISA kits to quantify the concentration of IL-6, TNF-α, and IL-1β in the culture supernatants.[6][12][14]

-

qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by qRT-PCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.[13][15]

-

-

Data Analysis: Calculate the percentage inhibition of cytokine expression (at both the mRNA and protein level) for each concentration of clobetasone butyrate compared to the stimulated vehicle control.

Conclusion

Clobetasone butyrate is a valuable therapeutic agent for inflammatory skin diseases due to its effective suppression of pro-inflammatory cytokine expression. Its mechanism of action is primarily centered on the glucocorticoid receptor-mediated transrepression of key transcription factors such as NF-κB. While the qualitative effects of clobetasone butyrate are well-documented, further research providing specific quantitative data on its inhibitory effects on a wider range of cytokines in various skin inflammation models will be beneficial for a more complete understanding of its therapeutic profile and for the development of novel anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical evaluation of clobetasone butyrate in the treatment of children with atopic eczema, and its effect on plasma corticosteroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 4. japsonline.com [japsonline.com]

- 5. Butyrate suppresses tumor necrosis factor alpha production by regulating specific messenger RNA degradation mediated through a cis-acting AU-rich element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 11. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. ELISA Protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Skin Permeation Studies of Clobetasone Butyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vitro skin permeation studies with clobetasone (B1204786) butyrate (B1204436), a moderately potent topical corticosteroid used in the treatment of various skin conditions such as eczema and psoriasis.[1][2] This document outlines the theoretical background, detailed experimental protocols, and data interpretation to assist researchers in obtaining reliable and reproducible results.

Introduction

Clobetasone butyrate is a synthetic glucocorticoid that exerts its anti-inflammatory effects by modulating gene expression.[1][3] Upon penetrating the skin, it binds to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 and the downregulation of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).[3] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Understanding the skin permeation of clobetasone butyrate is crucial for optimizing topical formulations to ensure efficacy while minimizing potential systemic absorption and side effects.[4]

Data Presentation

In a study evaluating various topical drug formulations, a clobetasol-containing product demonstrated low permeation, with 0.8% to 2.2% of the applied dose permeating the skin over a 24-hour period.[5] This indicates that a significant portion of the applied drug remains on the skin surface or within the superficial layers of the skin, which is desirable for a topically acting drug where local action is intended.

Table 1: Summary of In Vitro Permeation of a Clobetasol (B30939) Formulation [5]

| Parameter | Result |

| Formulation | Clobetasol-containing topical product |

| Skin Model | Ex vivo human or porcine skin |

| Duration | 24 hours |

| Permeated Amount (% of Applied Dose) | 0.8 - 2.2% |

Note: This data is for a clobetasol formulation and serves as an illustrative example. Researchers should generate specific data for their clobetasone butyrate formulation using the protocols outlined below.

Signaling Pathway

The anti-inflammatory action of clobetasone butyrate is mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps involved in this process.

References

- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 2. Clobetasone butyrate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 4. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

Protocol for Formulating Clobetasone Butyrate Nanoparticles for Topical Delivery

Introduction

Clobetasone (B1204786) butyrate (B1204436) is a moderately potent corticosteroid utilized in the treatment of various inflammatory skin conditions such as eczema and dermatitis. The encapsulation of clobetasone butyrate into nanoparticles for topical delivery aims to enhance its therapeutic efficacy, improve skin penetration and retention, and potentially reduce local and systemic side effects by providing a controlled release profile. This document provides detailed protocols for the formulation of clobetasone butyrate-loaded solid lipid nanoparticles (SLNs) and polymeric nanoparticles (PNPs), along with methods for their characterization and in vitro drug release assessment. These protocols are intended for researchers, scientists, and drug development professionals.

Materials and Equipment

Materials

-

Clobetasone Butyrate (API)

-

For SLNs:

-

Lipid: Compritol® 888 ATO (Glyceryl behenate) or similar solid lipid

-

Surfactant: Tween® 80 (Polysorbate 80)

-

Co-surfactant/Stabilizer: Poloxamer 188

-

Aqueous Phase: Deionized water

-

-

For PNPs:

-

Polymer: Poly(lactic-co-glycolic acid) (PLGA) (50:50)

-

Surfactant: Polyvinyl alcohol (PVA)

-

Organic Solvent: Acetone or Dichloromethane

-

Aqueous Phase: Deionized water

-

-

For In Vitro Release Studies:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin (e.g., rat skin)

-

Equipment

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

-

Scanning Electron Microscope (SEM)

-

Differential Scanning Calorimeter (DSC)

-

High-Performance Liquid Chromatography (HPLC) system

-

Franz diffusion cell apparatus

-

Centrifuge

-

Lyophilizer (Freeze-dryer)

Experimental Protocols

Formulation of Clobetasone Butyrate Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the emulsification-homogenization method.[1][2]

-

Preparation of Lipid Phase:

-

Weigh a specific amount of solid lipid (e.g., Compritol® 888 ATO) and clobetasone butyrate. The lipid to drug ratio can be optimized, a starting point is 10:1 (w/w).

-

Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

-

-

Preparation of Aqueous Phase:

-

Dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., Poloxamer 188) in deionized water. A typical concentration is 1-2% (w/v) for the surfactant.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

-

Homogenize the resulting pre-emulsion using a high-shear homogenizer at 10,000-15,000 rpm for 15-30 minutes.

-

-

Nanoparticle Formation:

-

Disperse the hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring. The ratio of emulsion to cold water should be approximately 1:10.

-

The rapid cooling of the lipid droplets leads to the solidification of the lipid and the formation of SLNs.

-

-

Purification and Storage:

-

The SLN dispersion can be centrifuged to separate the nanoparticles from the aqueous phase.

-

Wash the pellet with deionized water and resuspend.

-

For long-term storage, the SLN dispersion can be lyophilized.

-

Formulation of Clobetasone Butyrate Polymeric Nanoparticles (PNPs)

This protocol is based on the solvent displacement (nanoprecipitation) method.[3][4]

-

Preparation of Organic Phase:

-

Dissolve a specific amount of PLGA and clobetasone butyrate in a water-miscible organic solvent like acetone. A starting polymer to drug ratio could be 5:1 (w/w).

-

-

Preparation of Aqueous Phase:

-

Dissolve a stabilizing agent, such as PVA (e.g., 1% w/v), in deionized water.

-

-

Nanoprecipitation:

-

Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.

-

The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the entrapped drug.

-

-

Solvent Removal and Purification:

-

Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

-

The nanoparticles can be collected and purified by centrifugation, followed by washing with deionized water to remove excess surfactant and unencapsulated drug.

-

-

Storage:

-

The purified PNP suspension can be stored at 4°C or lyophilized for long-term stability.

-

Characterization of Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS).

-

Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential. The PDI value indicates the uniformity of the particle size distribution, with values below 0.3 being desirable. Zeta potential provides information on the surface charge and stability of the nanoparticle dispersion.

Entrapment Efficiency (EE) and Drug Loading (DL)

-

Method: Indirect method using centrifugation and HPLC.

-

Protocol:

-

Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes).

-

Carefully collect the supernatant containing the unencapsulated drug.

-

Analyze the amount of free drug in the supernatant using a validated HPLC method.

-

Calculate the EE and DL using the following equations:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

Surface Morphology

-

Method: Scanning Electron Microscopy (SEM).

-

Protocol: Lyophilize the nanoparticle suspension. Mount the dried powder on an SEM stub using double-sided carbon tape and coat with a thin layer of gold or palladium. Image the nanoparticles under the SEM to observe their shape and surface characteristics.

Physical State of the Drug

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol: Analyze the thermal behavior of the pure drug, the physical mixture of the drug and excipients, and the lyophilized nanoparticles. The absence or shifting of the drug's melting peak in the nanoparticle thermogram suggests that the drug is in an amorphous or molecularly dispersed state within the nanoparticle matrix.

In Vitro Drug Release Study

-

Method: Franz Diffusion Cell.

-

Protocol:

-

Mount a synthetic membrane or excised rat skin on a Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with a suitable release medium (e.g., PBS pH 7.4), maintained at 32 ± 0.5°C and stirred continuously.

-

Apply a known amount of the clobetasone butyrate nanoparticle formulation to the membrane in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using HPLC.

-

Plot the cumulative amount of drug released per unit area versus time.

-

Data Presentation

Table 1: Physicochemical Properties of Clobetasone Butyrate Nanoparticles (Example Data)

| Formulation Code | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |

| CB-SLN-01 | Solid Lipid | 210 ± 15 | 0.25 ± 0.03 | -25.6 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.4 |

| CB-PNP-01 | Polymeric | 180 ± 12 | 0.18 ± 0.02 | -18.9 ± 1.8 | 78.5 ± 4.1 | 13.1 ± 0.7 |

Table 2: In Vitro Drug Release of Clobetasone Butyrate Nanoparticles (Example Data)

| Time (hours) | Cumulative Drug Release (%) - CB-SLN-01 | Cumulative Drug Release (%) - CB-PNP-01 |

| 1 | 10.5 ± 1.2 | 15.2 ± 1.5 |

| 2 | 18.3 ± 1.8 | 25.8 ± 2.1 |

| 4 | 30.1 ± 2.5 | 40.5 ± 3.0 |

| 8 | 45.6 ± 3.1 | 58.9 ± 3.7 |

| 12 | 58.2 ± 3.9 | 70.3 ± 4.2 |

| 24 | 75.4 ± 4.5 | 82.1 ± 4.9 |

Visualizations

Caption: Experimental workflow for formulation and evaluation of nanoparticles.

Caption: Glucocorticoid anti-inflammatory signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Clobetasol Loaded Solid Lipid Nanoparticles And Nanostructured Lipid [quickcompany.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Polymeric Nanoparticles as Tunable Nanocarriers for Targeted Delivery of Drugs to Skin Tissues for Treatment of Topical Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Clobetasone Butyrate Stability Testing Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of Clobetasone (B1204786) Butyrate (B1204436) drug substances and products in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Stability testing is a critical component of drug development and registration, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The data generated from these studies are essential for determining re-test periods for the drug substance and shelf-life for the drug product, as well as recommending appropriate storage conditions.[1]

This document outlines the protocols for performing long-term, intermediate, and accelerated stability studies, as well as forced degradation studies for Clobetasone Butyrate, as stipulated by the ICH Q1A(R2) guideline.[1][3] Forced degradation studies are crucial for developing and demonstrating the specificity of stability-indicating analytical methods.[4][5][6]

Stability Study Protocols

Formal stability studies should be conducted on at least three primary batches of the drug substance and drug product.[1][7] The batches should be manufactured to at least pilot scale and be representative of the final production process.[1]

Storage Conditions

The following storage conditions are based on ICH Q1A(R2) for a drug product intended for storage in a General Climatic Zone.[1][7]

Table 1: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Testing Frequency

Samples should be pulled and tested at specified intervals.

Table 2: Testing Frequency for Stability Studies

| Study Type | Testing Frequency |

| Long-term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Intermediate | 0, 3, and 6 months. |

| Accelerated | 0, 3, and 6 months. |

Experimental Protocol: Stability Study

-

Sample Preparation: Place a sufficient number of Clobetasone Butyrate drug substance or product samples from at least three primary batches into containers that simulate the proposed market packaging.

-

Chamber Setup: Place the packaged samples into calibrated stability chambers maintained at the conditions specified in Table 1.

-

Sample Pulls: At each time point indicated in Table 2, withdraw the required number of samples from each storage condition.

-

Analysis: Analyze the samples immediately using a validated stability-indicating analytical method (e.g., HPLC).[4][5][6] The tests should cover physical, chemical, and microbiological attributes susceptible to change.[1] Key tests include assay, impurity/degradation product levels, and dissolution (for drug products).

-

Data Evaluation: Evaluate the data for any "significant change," which for a drug substance is defined as a failure to meet its specification.[7] For a drug product, significant change includes a 5% change in assay from the initial value, any degradation product exceeding its acceptance criterion, and failure to meet acceptance criteria for appearance, physical attributes, and functionality tests.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to identify potential degradation products and to demonstrate that the analytical method is stability-indicating. These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing.[4]

Stress Conditions

The following conditions are typical for forced degradation studies of corticosteroids like Clobetasone Butyrate.[4][8]

Table 3: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 1 mL of 4 N HCl at 37°C for 1 hour.[4] |

| Base Hydrolysis | 1 mL of 4 N NaOH at 37°C for 1 hour. |

| Oxidation | 1 mL of 30% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Dry heat at 105°C for 6 hours. |

| Photolytic Degradation | Expose to direct sunlight for 8 hours or as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare separate solutions of Clobetasone Butyrate drug substance or product. For each stress condition, treat a sample as described in Table 3. Also, prepare an unstressed control sample.

-

Neutralization: After the specified exposure time for acid and base hydrolysis, neutralize the solutions (e.g., with dilute NaOH or HCl, respectively).[4]

-

Dilution: Dilute all samples (stressed and unstressed) to a suitable concentration for analysis with the mobile phase of the analytical method.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. A suitable method for Clobetasone Butyrate might use a C18 column with a mobile phase of methanol (B129727) and water (e.g., 84:16 v/v) and UV detection at approximately 240 nm.[4][5][6]

-

Peak Purity & Mass Balance: Assess the separation of degradation products from the parent peak. Use a photodiode array (PDA) detector to check for peak purity. Calculate the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.

Data Presentation and Evaluation

All quantitative results from the stability and forced degradation studies should be summarized in tables to facilitate easy comparison and trend analysis.

Table 4: Example Data Summary for Accelerated Stability

| Test | Specification | Time 0 | Time 3 Months | Time 6 Months |

| Appearance | White to off-white cream | Conforms | Conforms | Conforms |

| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 96.8 |

| Impurity A (%) | NMT 0.5 | <0.1 | 0.15 | 0.25 |

| Total Impurities (%) | NMT 2.0 | 0.2 | 0.5 | 0.8 |

NMT = Not More Than

The evaluation of stability data should follow the principles outlined in ICH Q1E, which may include statistical analysis to determine the re-test period or shelf life.[3]

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. eurjchem.com [eurjchem.com]

- 5. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Validating Assay Parameters of Clobetasone Butyrate in Cream Formulations

Introduction

These application notes provide a comprehensive framework for the validation of an analytical assay for the quantification of Clobetasone (B1204786) Butyrate (B1204436) in cream formulations. The described protocols are based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method and are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For the assay of a drug in a finished product, the validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Recommended RP-HPLC Method

A simple isocratic reversed-phase HPLC method is recommended for the quantification of clobetasone butyrate.[5][6] The chromatographic analysis can be performed on a C18 column using a mobile phase mixture of methanol (B129727) and water (e.g., 84:16 v/v).[5][6][7] Detection is typically carried out at a wavelength of 240 nm.[5][6][7]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Table 2: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from placebo or degradation products at the retention time of the analyte peak. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Robustness | The method remains unaffected by small, deliberate variations in method parameters. System suitability parameters should be met. |

Experimental Protocols

System Suitability

Objective: To ensure the chromatographic system is suitable for the intended analysis.[8][9]

Procedure:

-

Prepare a standard solution of Clobetasone Butyrate in the mobile phase at a concentration of approximately 25 µg/mL.[7]

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution in six replicates.[10]

-

Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas from the six injections.[10]

-

The results must meet the acceptance criteria outlined in Table 1 before proceeding with further validation experiments.

Specificity

Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11][12]

Procedure:

-

Placebo Analysis:

-

Prepare a placebo cream formulation without the active pharmaceutical ingredient (API), Clobetasone Butyrate.

-

Extract the placebo cream using the same sample preparation procedure as for the active cream.

-

Inject the placebo extract into the HPLC system and record the chromatogram.

-

There should be no significant peaks at the retention time of Clobetasone Butyrate.

-

-

Forced Degradation Studies:

-